2-(1-Methoxycyclopropyl)acetic acid
Overview
Description
“2-(1-Methoxycyclopropyl)acetic acid” is a chemical compound with the CAS Number: 1546448-89-8 . It has a molecular weight of 130.14 .
Molecular Structure Analysis
The InChI code for “2-(1-Methoxycyclopropyl)acetic acid” is 1S/C6H10O3/c1-9-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-(1-Methoxycyclopropyl)acetic acid” is a liquid at room temperature .
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
A prominent application of derivatives of 2-(1-Methoxycyclopropyl)acetic acid is in the synthesis of novel antimicrobial agents. For instance, 1,3,4-thiadiazole derivatives of a similar compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were synthesized and showed significant antimicrobial activity against various strains of microbes, illustrating the potential of such derivatives in medicinal chemistry and drug development (Noolvi et al., 2016).
Applications in Organic Synthesis
Compounds analogous to 2-(1-Methoxycyclopropyl)acetic acid serve as intermediates in organic synthesis, contributing to the development of methoxytropolones and furans. Methoxytropolones, derived from treatments with triflic acid, are valuable for their biological activity and potential therapeutic applications, showcasing the role of these compounds in the synthesis of bioactive molecules (Williams et al., 2013).
Diesel Fuel Additives
Another application area is in the energy sector, where derivatives like 2-methoxyethyl acetate (MEA) have been explored as oxygenated additives for diesel to decrease exhaust smoke. Studies on diesel engines indicate that MEA blends can enhance fuel economy and reduce emissions, highlighting the potential environmental benefits of such additives (Yanfeng et al., 2007).
Development of Diagnostic and Analytical Methods
In analytical chemistry, derivatives are used in developing procedures for detecting and quantifying biomarkers like (2-methoxyethoxy)acetic acid in human urine samples. This highlights the compound's role in monitoring human exposure to toxic substances, contributing to public health and safety (B'hymer et al., 2003).
Chiral Auxiliary Compounds
Research into chiral auxiliary compounds has also seen the use of related compounds to facilitate the separation of diastereomeric alcohols and amines, demonstrating the utility of these derivatives in stereochemical analysis and synthesis (Majewska, 2019).
Safety And Hazards
properties
IUPAC Name |
2-(1-methoxycyclopropyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPHNERIMKBGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methoxycyclopropyl)acetic acid | |
CAS RN |
1546448-89-8 | |
Record name | 2-(1-methoxycyclopropyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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